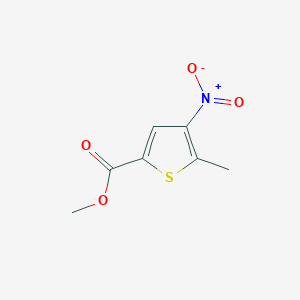

Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Description

Methyl 5-methyl-4-nitrothiophene-2-carboxylate is an organic compound with the molecular formula C7H7NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Properties

IUPAC Name |

methyl 5-methyl-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIFGUCZQLEFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296382 | |

| Record name | methyl 5-methyl-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56921-01-8 | |

| Record name | 2-Thiophenecarboxylic acid, 5-methyl-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56921-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 108993 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056921018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56921-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-methyl-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

The primary route to prepare Methyl 5-methyl-4-nitrothiophene-2-carboxylate involves nitration of 5-methylthiophene-2-carboxylic acid to introduce the nitro group at the 4-position, followed by esterification of the carboxylic acid to the methyl ester.

Detailed Procedure

- Nitration Step : Fuming nitric acid (3 equivalents) is added dropwise to acetic anhydride (5 equivalents) at approximately -20°C. Then, 5-methylthiophene-2-carboxylic acid (1 equivalent) is added portion-wise while maintaining the temperature in an ice bath. The mixture is stirred at 0°C for 1.5 hours. After completion, the reaction is quenched by pouring into ice, and the precipitate is filtered off, yielding the nitro-substituted acid intermediate with about 66% yield.

- Esterification Step : The nitro acid is dissolved in methanol, and concentrated sulfuric acid (1.4 equivalents) is added at room temperature. The mixture is refluxed overnight. After removal of volatiles under vacuum, the residue is dissolved in water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to afford this compound with yields up to 98% (overall yield combining nitration and esterification steps is approximately 63-66%).

Reaction Conditions and Yields Summary

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Fuming nitric acid (3 eq.), Ac2O (5 eq.), 5-methylthiophene-2-COOH (1 eq.) | -20°C to 0°C | 1.5 hours | 66 | Ice bath, portion-wise addition |

| Esterification | Methanol, conc. H2SO4 (1.4 eq.) | Reflux (~65-70°C) | Overnight | 98 | Acid catalyzed esterification |

Alternative Esterification Method

Another reported method involves dissolving 5-methyl-4-nitrothiophene-2-carboxylic acid directly in dry methanol with concentrated sulfuric acid and refluxing for extended periods (up to 20 hours). After cooling, methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate and washed to yield the methyl ester with yields around 62-63%.

Post-Synthesis Modifications and Related Reactions

- Treatment of this compound with N,N-dimethylformamide dimethyl acetal in dry N,N-dimethylformamide at 110°C for 1 hour produces methyl (E)-5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate in 96% yield. This reaction is useful for further functionalization.

- Reduction of the nitro group to the amino group can be achieved by catalytic hydrogenation using sponge nickel catalyst in methanol under hydrogen atmosphere at room temperature, yielding 5-methyl-4-amino-thiophene-2-carboxylic acid methyl ester.

Stock Solution Preparation for Research Applications

For research use, stock solutions of this compound can be prepared at various concentrations (1 mM, 5 mM, 10 mM) by dissolving the appropriate mass of compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations. Careful stepwise addition and mixing ensure clarity and solubility of the solutions.

Stock Solution Preparation Table

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.9702 | 0.994 | 0.497 |

| 5 mg | 24.8509 | 4.9702 | 2.4851 |

| 10 mg | 49.7018 | 9.9404 | 4.9702 |

Analytical Data Supporting Preparation

- 1H NMR (400 MHz, CDCl3) of this compound shows characteristic peaks: singlet at δ 8.21 ppm (1H, thiophene proton), singlet at δ 3.93 ppm (3H, methyl ester), and singlet at δ 2.85 ppm (3H, methyl substituent).

- Melting point reported around 81°C for the purified compound.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration + Esterification | 5-methylthiophene-2-carboxylic acid | Fuming HNO3/Ac2O (-20°C), then MeOH/H2SO4 reflux | ~63-66 | Two-step process; high purity product |

| Direct Esterification | 5-methyl-4-nitrothiophene-2-carboxylic acid | MeOH, conc. H2SO4, reflux 20 h | 62-63 | Longer reflux time; simpler one-step esterification |

| DMF Dimethyl Acetal Reaction | This compound | DMF dimethyl acetal, 110°C, 1 h | 96 | For further chemical modification |

This detailed analysis consolidates the preparation methods of this compound from multiple authoritative sources, emphasizing reaction conditions, yields, and procedural specifics. The nitration followed by acid-catalyzed esterification remains the most widely used and efficient synthetic route, providing high purity and yield. Alternative methods and further functionalization reactions expand the utility of this compound in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate the substitution reactions.

Major Products Formed

Reduction: The major product formed is Methyl 5-methyl-4-aminothiophene-2-carboxylate.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.

Scientific Research Applications

Pharmaceuticals

The compound is being investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of nitrothiophenes exhibit significant biological activity, including antibacterial properties against various pathogens. For instance, research indicates that methyl 5-methyl-4-nitrothiophene-2-carboxylate may serve as a precursor for synthesizing biologically active compounds, potentially leading to new drug formulations targeting specific diseases .

Case Study: Antimicrobial Activity

A study evaluated the effectiveness of several nitrothiophene derivatives, including this compound, against common bacterial strains. Results indicated that certain derivatives exhibited promising antibacterial activity, suggesting their potential use in developing new antibiotics .

Agrochemicals

In the field of agrochemistry, this compound is being explored for its utility in developing pesticides and herbicides . The compound's structure allows it to target specific pests or weeds effectively, which could lead to more environmentally friendly agricultural practices.

Case Study: Pesticide Development

Research has demonstrated that compounds similar to this compound can be utilized in formulating pesticides that are effective against resistant pest populations while minimizing harm to beneficial organisms.

Materials Science

The unique chemical structure of this compound makes it suitable for applications in materials science , particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The compound’s electronic properties can be harnessed to create advanced materials with improved performance characteristics.

Case Study: Organic Electronics

Research has shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic electronic devices, paving the way for more efficient solar cells and LED technologies .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-chloro-4-nitrothiophene-2-carboxylate

- Methyl 5-amino-4-nitrothiophene-2-carboxylate

- Methyl 5-aryl-3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 5-methyl-4-nitrothiophene-2-carboxylate is unique due to the presence of both a methyl and a nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 5-methyl-4-nitrothiophene-2-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article focuses on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a thiophene ring with a methyl group at the 5-position, a nitro group at the 4-position, and a carboxylate ester at the 2-position. Its molecular formula is , with a molecular weight of approximately 201.203 g/mol. The presence of both nitro and carboxylate functional groups enhances its reactivity and biological properties.

This compound primarily exerts its biological effects through interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

- In Vitro Studies :

- The compound demonstrated potent activity against A549 cells (human lung adenocarcinoma) and exhibited selective antimicrobial effects against resistant bacterial strains .

- In one study, compounds derived from similar structures showed MIC values ranging from 0.9 to 3.0 mg/mL against Mycobacterium tuberculosis, indicating potential for further development as an anti-tubercular agent .

Anticancer Activity

This compound has also been characterized for its anticancer activity:

- Cell Viability Assays :

- In tests involving A549 cells, the compound's derivatives exhibited varying degrees of cytotoxicity, with some showing significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

- Compounds with structural modifications were found to enhance anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR) and potential therapeutic applications:

| Compound | Activity | MIC (mg/mL) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 0.9 | Effective against MDR-MTB |

| Compound B | Anticancer | 3.0 | Selective for cancer cells |

| Compound C | Antimicrobial | >128 | No activity against Gram-negative bacteria |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-methyl-4-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis of nitro-substituted thiophene carboxylates typically involves Friedel-Crafts acylation followed by nitration. For example, analogous compounds like Methyl 4-methyl-5-[4-(4-bromophenyl)phenyl]-thiophene-2-carboxylate are synthesized via cyclocondensation of ketones with active methylene groups, using catalysts like polyphosphoric acid (PPA) . Optimization includes adjusting reaction time (8–12 hours) and temperature (80–100°C) to maximize yield. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use NMR (DMSO-) to confirm substituent positions. For example, methyl groups typically appear at δ 2.3–3.8 ppm, while nitro groups deshield adjacent protons .

- IR : Look for C=O stretches (~1700 cm) and NO asymmetric stretches (~1520 cm) .

- Elemental Analysis : Validate purity (≥95%) by comparing experimental vs. calculated C/H/N/S percentages .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Collect intensity data with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement parameters include R1 > 0.05 for high-resolution data. ORTEP-3 or WinGX can visualize hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodology :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing splitting anomalies.

- DFT Calculations : Compare experimental shifts with computed values (Gaussian 16, B3LYP/6-31G* basis set) to identify conformational discrepancies .

- Crystallographic Validation : Resolve ambiguities by cross-referencing NMR data with X-ray-derived torsion angles .

Q. What strategies are effective for optimizing regioselectivity in nitration reactions of thiophene derivatives?

- Methodology :

- Electronic Effects : Nitro groups are meta-directing; use electron-withdrawing substituents to direct nitration to the 4-position.

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to control regioselectivity .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., 4-nitro over 3-nitro isomers) .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

- Methodology : Perform graph-set analysis (Etter’s rules) to classify hydrogen-bonding motifs (e.g., R(8) rings). Use Mercury software to calculate intermolecular distances (< 3.5 Å for strong H-bonds) and angles (> 120° for directional interactions) .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically > 150°C for nitro-thiophenes).

- Quantum Chemistry : Calculate enthalpies of formation (ΔH) using G4 theory or CBS-QB3 methods. Compare with experimental DSC data .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.